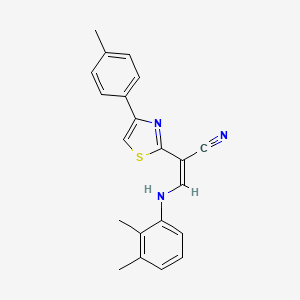
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DMTA, is a novel fluorescent probe that has been widely used in scientific research. It is a highly sensitive and selective probe that can be used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids.
科学的研究の応用
Synthetic Methods and Chemical Transformations
Reductive transformations of acrylonitriles, such as (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, are significant in creating novel compounds with potential applications in various fields, including medicinal chemistry. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been demonstrated to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the versatility of acrylonitrile derivatives in synthetic organic chemistry (Frolov et al., 2005).
Anticancer Studies
Acrylonitrile derivatives are also explored for their anticancer potential. In a study synthesizing new ligands and their metal complexes, it was found that these compounds exhibit significant inhibitory effects on the growth of cancer cells, indicating the role of such chemical structures in developing novel anticancer drugs (Al-adilee & Waheeb, 2020).
Antimicrobial and Antibacterial Properties
The antimicrobial and antibacterial activities of compounds derived from acrylonitrile, including those related to the (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile structure, have been extensively studied. For example, the cycloaddition reactions of thiazolidinone derivatives and their antimicrobial activities highlight the potential use of these compounds in developing new antimicrobial agents (Ead et al., 1990).
Polymer Modification and Applications
Acrylonitrile derivatives are also valuable in the modification of polymers to enhance their properties. A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds demonstrates the potential of acrylonitrile derivatives in creating materials with improved characteristics, such as increased thermal stability and biological activity, which could be beneficial in medical applications (Aly et al., 2015).
Optoelectronic and Photonic Applications
Furthermore, the design and synthesis of donor-acceptor substituted dyes, incorporating acrylonitrile structures, for enhanced nonlinear optical limiting, indicate the significance of these compounds in optoelectronic and photonic applications. These materials show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
特性
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-14-7-9-17(10-8-14)20-13-25-21(24-20)18(11-22)12-23-19-6-4-5-15(2)16(19)3/h4-10,12-13,23H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFDHBFZVLDLK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

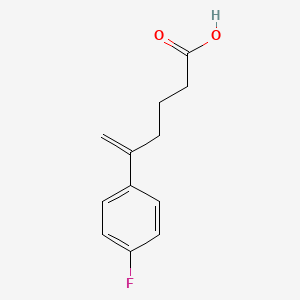
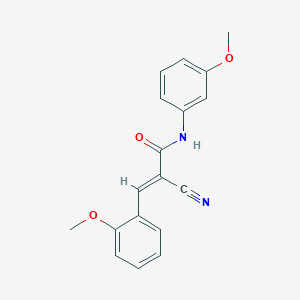
![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)

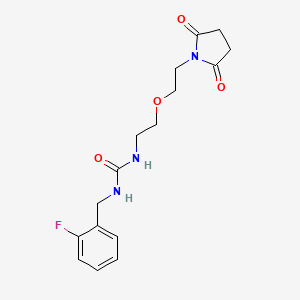
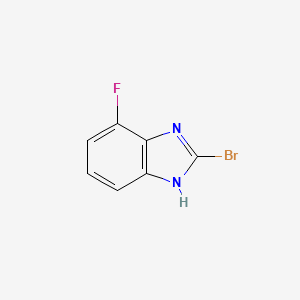
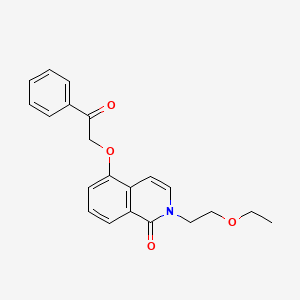
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)
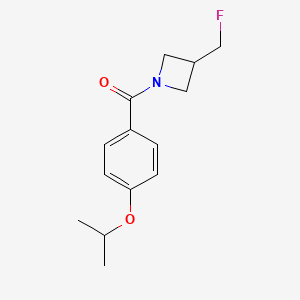
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)
![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)